molecular formula C20H30N6O B7069467 N-(1-benzyl-4-methylpyrrolidin-3-yl)-2-(5-tert-butyltetrazol-1-yl)propanamide

N-(1-benzyl-4-methylpyrrolidin-3-yl)-2-(5-tert-butyltetrazol-1-yl)propanamide

Cat. No.: B7069467
M. Wt: 370.5 g/mol
InChI Key: PZVSSXTZRNLQKF-UHFFFAOYSA-N
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Description

“N-(1-benzyl-4-methylpyrrolidin-3-yl)-2-(5-tert-butyltetrazol-1-yl)propanamide” is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyrrolidine ring, a benzyl group, and a tetrazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(1-benzyl-4-methylpyrrolidin-3-yl)-2-(5-tert-butyltetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O/c1-14-11-25(12-16-9-7-6-8-10-16)13-17(14)21-18(27)15(2)26-19(20(3,4)5)22-23-24-26/h6-10,14-15,17H,11-13H2,1-5H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVSSXTZRNLQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1NC(=O)C(C)N2C(=NN=N2)C(C)(C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-benzyl-4-methylpyrrolidin-3-yl)-2-(5-tert-butyltetrazol-1-yl)propanamide” typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized using a [2+3] cycloaddition reaction between an azide and a nitrile.

    Amide Bond Formation: The final step involves coupling the pyrrolidine derivative with the tetrazole derivative using standard amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the pyrrolidine ring.

    Reduction: Reduction reactions could target the amide bond or the tetrazole ring.

    Substitution: The benzyl group and the tetrazole ring may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, “N-(1-benzyl-4-methylpyrrolidin-3-yl)-2-(5-tert-butyltetrazol-1-yl)propanamide” could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of “N-(1-benzyl-4-methylpyrrolidin-3-yl)-2-(5-tert-butyltetrazol-1-yl)propanamide” would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or ion channels. The compound might exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-4-methylpyrrolidin-3-yl)-2-(5-methyltetrazol-1-yl)propanamide
  • N-(1-benzyl-4-methylpyrrolidin-3-yl)-2-(5-ethyltetrazol-1-yl)propanamide
  • N-(1-benzyl-4-methylpyrrolidin-3-yl)-2-(5-isopropyltetrazol-1-yl)propanamide

Uniqueness

The uniqueness of “N-(1-benzyl-4-methylpyrrolidin-3-yl)-2-(5-tert-butyltetrazol-1-yl)propanamide” lies in the presence of the tert-butyl group on the tetrazole ring, which may confer distinct steric and electronic properties. These properties could influence the compound’s reactivity, stability, and interactions with biological targets.

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